Cationic Copolymerization Reactivity Ratios: 3-Methylindene Exhibits a Marked Penultimate Unit Effect Not Observed with Other Methylindenes
In cationic copolymerization initiated by TiCl4 at -72°C, 3-methylindene exhibits a significant penultimate unit effect, requiring a modified copolymerization equation to accurately model its behavior. This is in contrast to 1-methylindene and 2-methylindene, which can be adequately described by the standard Mayo-Lewis terminal model [1]. The measured reactivity ratios for 3-methylindene (M1) with indene (M2) are r1 = 0.25 ± 0.05 and r2 = 0.95 ± 0.10 [1]. These values differ substantially from those of 1-methylindene with indene (r1 = 0.50 ± 0.10, r2 = 1.20 ± 0.15) and 2-methylindene with indene (r1 = 0.35 ± 0.08, r2 = 1.05 ± 0.12) [1].
| Evidence Dimension | Monomer reactivity ratios (r1 for methylindene, r2 for indene) in cationic copolymerization |
|---|---|
| Target Compound Data | r1 = 0.25 ± 0.05; r2 = 0.95 ± 0.10 |
| Comparator Or Baseline | 1-methylindene: r1 = 0.50 ± 0.10, r2 = 1.20 ± 0.15; 2-methylindene: r1 = 0.35 ± 0.08, r2 = 1.05 ± 0.12 |
| Quantified Difference | r1 for 3-methylindene is 50% lower than for 1-methylindene and 29% lower than for 2-methylindene. The penultimate effect is exclusive to 3-methylindene. |
| Conditions | Cationic copolymerization with TiCl4 initiator at -72°C in solution. |
Why This Matters
The unique penultimate effect of 3-methylindene fundamentally alters copolymer composition drift and sequence distribution, making it a distinct monomer choice when precise control over polymer microstructure is required, whereas 1- or 2-methylindene cannot replicate this behavior.
- [1] C. A. F. T. (1966). Reactivites des methyl indenes en polymerisation cationique et existence d'un effet penultieme. European Polymer Journal, 2(2), 169-180. View Source
